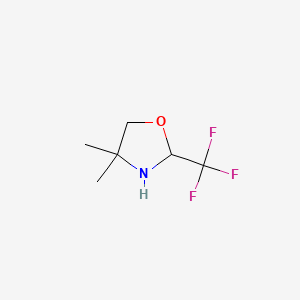
4,4-Dimethyl-2-(trifluoromethyl)-1,3-oxazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dimethyl-2-(trifluoromethyl)-1,3-oxazolidine is a heterocyclic organic compound characterized by a five-membered ring containing oxygen and nitrogen atoms. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-2-(trifluoromethyl)-1,3-oxazolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-2-methyl-1-propanol with trifluoroacetic anhydride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions: 4,4-Dimethyl-2-(trifluoromethyl)-1,3-oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like organolithium or Grignard reagents facilitate substitution reactions.
Major Products:
Oxidation: Oxazolidinones
Reduction: Amines or alcohols
Substitution: Various substituted oxazolidines
科学研究应用
4,4-Dimethyl-2-(trifluoromethyl)-1,3-oxazolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4,4-Dimethyl-2-(trifluoromethyl)-1,3-oxazolidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
- 4,4-Dimethyl-2,2’-bipyridine
- 4,4’-Dimethoxy-2,2’-bipyridine
- 4,4’-Di-tert-butyl-2,2’-dipyridyl
Comparison: 4,4-Dimethyl-2-(trifluoromethyl)-1,3-oxazolidine is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This group enhances its stability and reactivity, making it particularly valuable in applications requiring robust and versatile chemical intermediates.
属性
CAS 编号 |
31185-57-6 |
|---|---|
分子式 |
C6H10F3NO |
分子量 |
169.14 g/mol |
IUPAC 名称 |
4,4-dimethyl-2-(trifluoromethyl)-1,3-oxazolidine |
InChI |
InChI=1S/C6H10F3NO/c1-5(2)3-11-4(10-5)6(7,8)9/h4,10H,3H2,1-2H3 |
InChI 键 |
AVEJFSNLMOFPTA-UHFFFAOYSA-N |
规范 SMILES |
CC1(COC(N1)C(F)(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15204119.png)
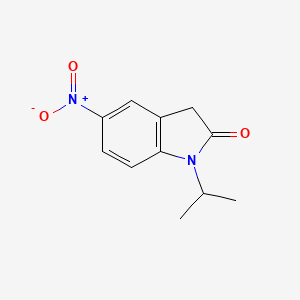
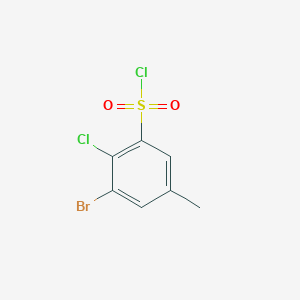
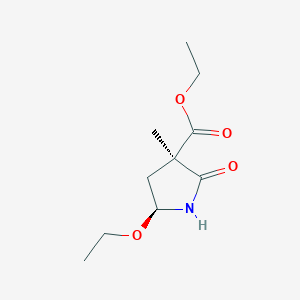

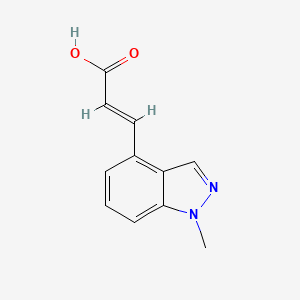
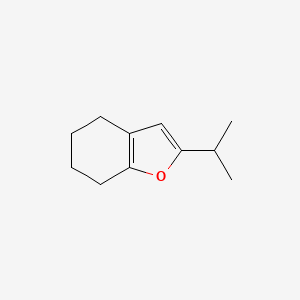
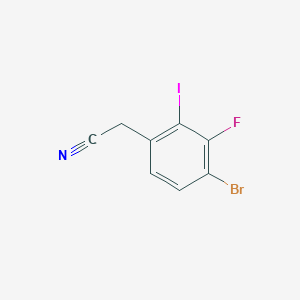
![2-Acetamido-2-[5-(perfluorooct-1-yl)pent-1-yl]malonic acid](/img/structure/B15204169.png)
![tert-butyl N-[(2S)-1-[[(2S)-2-[methoxy(methyl)amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B15204171.png)
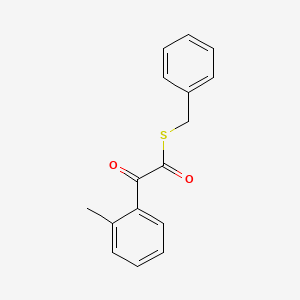
![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B15204179.png)
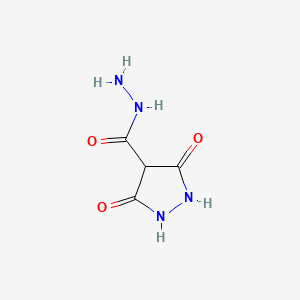
![5-[4-(Benzyloxy)phenyl]-2-furoic acid](/img/structure/B15204208.png)
